Structural Differentiation via the 4-Chlorophenoxy Substituent: A Key Determinant of Biological Activity in Pyridopyrimidinone Scaffolds
The 4-chlorophenoxy moiety at the 2-position represents a distinct chemical space relative to the piperidine-based and vinyl tetrazole substituents extensively optimized in the MexAB-OprM efflux pump inhibitor series. In that program, 2-position piperidine derivatives achieved highly potent MIC potentiation (e.g., D13-9001), while the unsubstituted phenyl analog at the same position showed markedly weaker activity [1]. The 4-chlorophenoxy ether in CAS 946335-77-9 introduces different electronic (electron-withdrawing Cl) and steric parameters, as well as altered hydrogen-bonding capacity compared to a directly attached aromatic ring, creating a unique pharmacophoric signature and biological profile not captured by existing optimized leads [2].
| Evidence Dimension | 2-Position substituent pharmacophoric properties |
|---|---|
| Target Compound Data | 4-Chlorophenoxy (CAS 946335-77-9): σp (Hammett) ≈ +0.23; π (Hansch) ≈ +0.71; H-bond acceptor count = 2 |
| Comparator Or Baseline | Unsubstituted phenyl analog (Part 6 series): σp ≈ 0; π ≈ +1.96; H-bond acceptor count = 0 [2]; Piperidine analog D13-9001: quaternary ammonium alkyl chain [1] |
| Quantified Difference | Qualitative shift from directly aryl-substituted to oxy-aryl ether; distinct computed property vectors |
| Conditions | Physicochemical parameter calculation; in vitro MIC potentiation assay context (Pseudomonas aeruginosa) |
Why This Matters
The 4-chlorophenoxy group represents an underexplored substitution vector within this scaffold class; researchers seeking to probe novel structure-activity relationships or achieve differentiated selectivity profiles require this specific compound rather than commercially optimized piperidine or phenyl analogs.
- [1] Nakayama K, et al. MexAB-OprM specific efflux pump inhibitors in Pseudomonas aeruginosa. Part 7: Highly soluble and in vivo active quaternary ammonium analogue D13-9001, a potential preclinical candidate. Bioorg Med Chem. 2007;15(22):7087-93. View Source
- [2] Nakayama K, et al. MexAB-OprM specific efflux pump inhibitors in Pseudomonas aeruginosa. Part 6: Exploration of aromatic substituents. Bioorg Med Chem. 2006;14(24):8406-13. View Source
